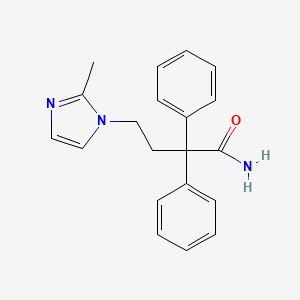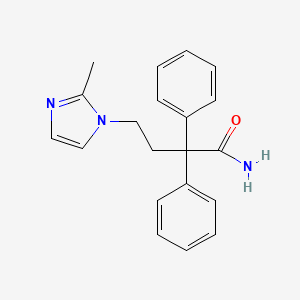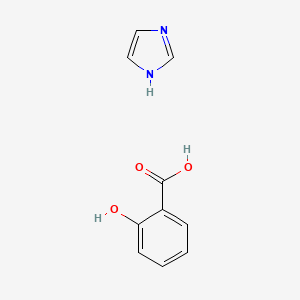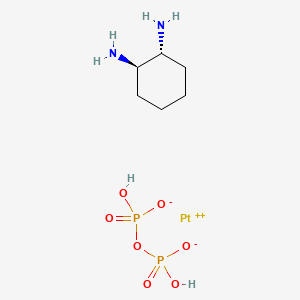
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt, also known as sodium ((cycloheptylamino)(phosphono)methyl)phosphonate, is a chemical compound with the CAS Number: 138330-18-4 . It has a molecular weight of 331.15 .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C8H19NO6P2.2Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 . This indicates the molecular structure of the compound.
科学的研究の応用
Paget's Disease of Bone
Research indicates that bisphosphonates are effective in reducing disease activity in Paget's disease of bone, demonstrating significant reductions in biochemical indices of disease activity and normalization of alkaline phosphatase (ALP) levels in a majority of patients. The treatment has also been associated with significant reductions in pagetic bone pain, indicating its potential as a therapeutic agent in managing this condition (Hosking, Eusebio, & Chines, 1998).
Malignancy-Associated Hypercalcemia
Bisphosphonates have shown efficacy in treating malignancy-associated hypercalcemia, with new generations of the compound being significantly more potent than their predecessors. Studies have demonstrated dose-dependent reductions in serum calcium levels after administration, highlighting their role in managing hypercalcemia secondary to cancer (Fukumoto, Matsumoto, Takebe, Onaya, Eto, Nawata, & Ogata, 1994).
Bone Metastases
Research on bisphosphonates has extended into the development of novel imaging and therapeutic agents for osteoblastic bone metastases. Studies involving labeled bisphosphonates, such as with 68Ga, have shown promising results in detecting and potentially treating bone metastases, highlighting the versatility of bisphosphonates in oncology (Fellner, Baum, Kubíček, Hermann, Lukeš, Prasad, & Rösch, 2010).
Osteoporosis and Bone Formation
Recent studies have also investigated the effects of bisphosphonates on osteocyte proliferation and bone formation, particularly in patients with diabetic osteoporosis. Findings suggest that bisphosphonate treatment can significantly improve bone cell proliferation and bone formation, further alleviating clinical symptoms and promoting disease improvement (Weng & Chen, 2022).
Orbital Inflammation
There have been reports of bisphosphonate-induced orbital inflammation, providing insights into the potential adverse effects associated with bisphosphonate therapy. Such cases underscore the importance of monitoring and managing the side effects of bisphosphonate treatment (Yang, Birkholz, & Lee, 2010).
Bisphosphonate-Induced Osteonecrosis of the Jaw
The association of bisphosphonate therapy with osteonecrosis of the jaw has prompted research into diagnostic techniques, such as SPECT/CT, to improve the detection and management of this condition (Dore, Filippi, Biasotto, Chiandussi, Cavalli, Di Lenarda, 2008).
Safety And Hazards
特性
CAS番号 |
138330-18-4 |
|---|---|
製品名 |
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt |
分子式 |
C8H17NNa2O6P2 |
分子量 |
330.16 g/mol |
IUPAC名 |
disodium;[2-cycloheptyl-1-[hydroxy(oxido)phosphoryl]ethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C9H20O6P2.2Na/c10-16(11,12)9(17(13,14)15)7-8-5-3-1-2-4-6-8;;/h8-9H,1-7H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChIキー |
PCSJAAWOSGCAFV-UHFFFAOYSA-L |
SMILES |
C1CCCC(CC1)CC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
正規SMILES |
C1CCCC(CC1)CC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
cimadronate cycloheptylaminomethylene-1,1-bisphosphonate hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate hydronium incadronate incadronate YM 175 YM-175 YM175 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



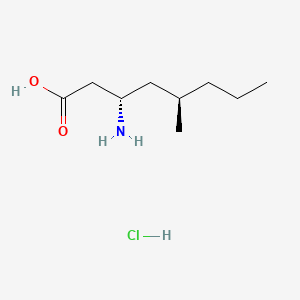
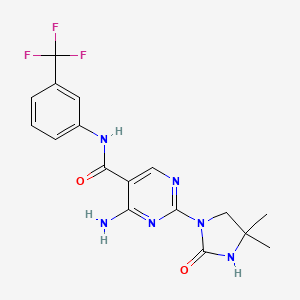
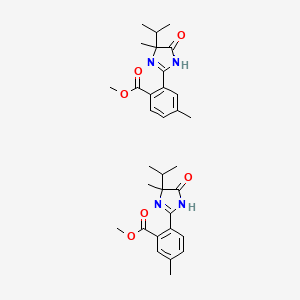
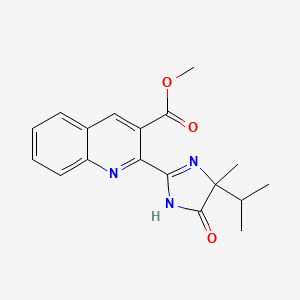
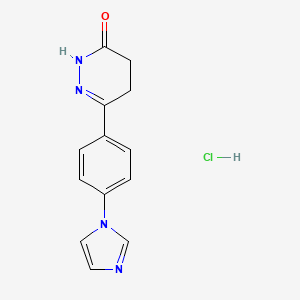
![N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1671743.png)
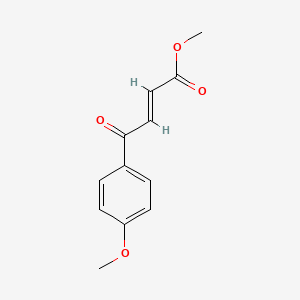
![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)
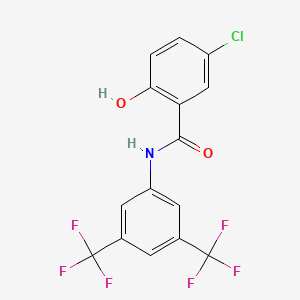
![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)
